6-Acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-12(25)24-9-8-16-17(11-24)28-21(18(16)19(22)26)23-20(27)15-7-6-13-4-2-3-5-14(13)10-15/h6-7,10H,2-5,8-9,11H2,1H3,(H2,22,26)(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGSUHKKRBJZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(CCCC4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic molecule that exhibits significant biological activity. This article explores its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Acetyl Group : Contributes to the compound's reactivity and solubility.
- Tetrahydronaphthalene : A bicyclic structure that enhances hydrophobic interactions.
- Thieno[2,3-c]pyridine : A fused heterocyclic system that may influence pharmacological effects.
Molecular Formula
The molecular formula for this compound is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Antioxidant Activity
Recent studies have shown that derivatives of this compound exhibit significant antioxidant properties. For instance, a related derivative demonstrated scavenging potency higher than ascorbic acid in various assays . This suggests potential applications in reducing oxidative stress-related diseases.
Antitumor Activity
Research indicates that certain derivatives of the compound exhibit promising antitumor activity. In vitro studies have shown that some derivatives inhibit the growth of liver cancer cells (HepG-2) more effectively than doxorubicin, a commonly used chemotherapeutic agent . This highlights the potential for developing new cancer therapies based on this compound's structure.
The biological activity of the compound may be attributed to:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Some studies suggest that it may promote programmed cell death in tumor cells through various signaling pathways.
Study 1: Synthesis and Biological Evaluation
A study synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that specific modifications to the chemical structure significantly enhanced both antioxidant and antitumor activities .
Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanisms through which these compounds exert their effects. The study found that certain derivatives could modulate key signaling pathways involved in cell survival and apoptosis . This provides a deeper understanding of how structural variations influence biological outcomes.
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for preparing 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization, acylation, and functional group modifications. For example:
- Step 1: Cyclization of a tetrahydrothienopyridine precursor with appropriate reagents (e.g., ethyl chloroformate) under basic conditions to form the core structure .
- Step 2: Introduction of the 5,6,7,8-tetrahydronaphthalene-2-carboxamido group via coupling reactions (e.g., using HATU or EDC/NHS as activators) .
- Step 3: Acetylation at the 6-position using acetyl chloride or anhydride in the presence of a catalyst (e.g., DMAP) .
Reaction conditions (temperature, solvent, time) are tightly controlled to optimize yield and purity. For example, refluxing in ethanol with piperidine as a catalyst is a common strategy for cyclization .
Q. Key Analytical Techniques for Characterization
| Technique | Purpose | Example Conditions |
|---|---|---|
| HPLC | Purity assessment | Reverse-phase C18 column, acetonitrile/water gradient |
| NMR | Structural confirmation | ¹H NMR (500 MHz, DMSO-d6) for proton assignments; ¹³C NMR for carbon backbone |
| Mass Spectrometry | Molecular weight verification | ESI-MS in positive ion mode |
Q. How are intermediates and final products analyzed to ensure structural fidelity?
Methodological Answer:
- NMR Spectroscopy: Used to confirm regiochemistry and functional group incorporation. For instance, the acetyl group’s singlet peak at ~2.1 ppm in ¹H NMR confirms successful acetylation .
- HPLC: Monitors reaction progress and quantifies impurities. A retention time shift indicates intermediate formation .
- Mass Spectrometry: Validates molecular ion peaks and detects side products (e.g., incomplete acylation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation: Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .
- 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .
- Isotopic Labeling: Introduce deuterated analogs to track specific proton environments in complex spectra .
- Repeat Under Controlled Conditions: Reproduce reactions with stricter temperature/solvent control to minimize side products .
Q. What strategies improve reaction yields in multi-step syntheses of this compound?
Methodological Answer:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance acylation efficiency by stabilizing transition states .
- Catalyst Screening: Test alternatives like DMAP or pyridine for acetylation steps to reduce reaction time .
- Purification Tactics: Use flash chromatography with optimized eluent ratios (e.g., hexane/ethyl acetate gradients) to isolate intermediates .
- Inert Atmosphere: Conduct moisture-sensitive steps under nitrogen/argon to prevent hydrolysis .
Q. How can computational methods streamline reaction design for derivatives of this compound?
Methodological Answer:
- Reaction Path Search: Employ quantum chemical calculations (e.g., DFT) to predict feasible pathways and transition states .
- Machine Learning: Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .
- Molecular Docking: Screen derivatives for binding affinity to target proteins (e.g., kinases) to prioritize synthesis .
Q. What experimental approaches address challenges in studying this compound’s pharmacological mechanism?
Methodological Answer:
- In Vitro Assays: Use enzyme inhibition assays (e.g., fluorescence-based) to identify molecular targets .
- Isothermal Titration Calorimetry (ITC): Quantify binding constants with putative receptors .
- Metabolic Stability Tests: Incubate with liver microsomes to assess cytochrome P450 interactions .
- CRISPR-Cas9 Knockout Models: Validate target engagement in cellular pathways .
Q. How can researchers optimize crystallization for X-ray diffraction studies?
Methodological Answer:
Q. Data Contradiction Analysis Example
| Scenario | Resolution Strategy | Reference |
|---|---|---|
| Discrepancy between calculated and observed molecular ion peaks | Re-examine synthetic steps for unintended functional group modifications; validate via HRMS | |
| Inconsistent NMR integration ratios | Confirm stoichiometry via elemental analysis; repeat reaction with deuterated reagents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
